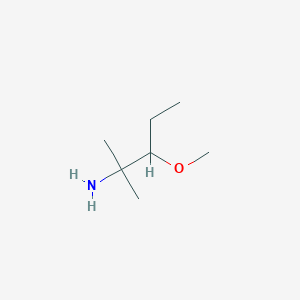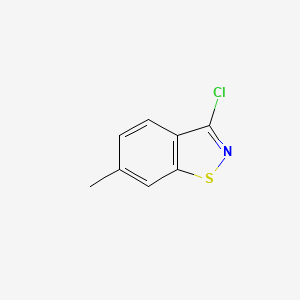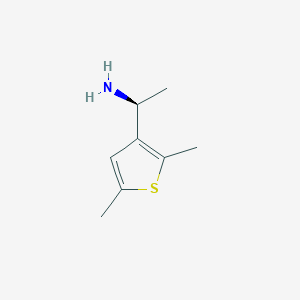![molecular formula C10H8F4O B13531608 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13531608.png)
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H9F4O. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is attached to a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-3-(trifluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve more efficient catalytic processes or continuous flow techniques to enhance yield and reduce production costs. These methods are designed to be scalable and environmentally friendly, often incorporating green chemistry principles .
Chemical Reactions Analysis
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting central nervous system disorders and inflammatory diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-one can be compared with similar compounds such as:
4-Fluoro-3-(trifluoromethyl)phenyl isothiocyanate: This compound contains an isothiocyanate group instead of a carbonyl group, leading to different reactivity and applications.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Similar to the isothiocyanate derivative, this compound has an isocyanate group, which is used in the synthesis of urea derivatives.
4-(Trifluoromethyl)benzylamine: This compound features an amine group, making it useful in the synthesis of amides and other nitrogen-containing compounds.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
CJLCLKGYQKOUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)




![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
